L-Cysteine-13C3,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Cysteine-13C3,15N is an important amino acid that is used in a variety of laboratory experiments and scientific research applications. It is an isotopically labeled form of cysteine, a naturally occurring amino acid, and is used to study its biochemical and physiological effects. This article will provide a brief overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

科学的研究の応用

Biotechnology and Microbial Engineering : L-Cysteine is crucial in metabolic engineering and microbial biotechnology. Studies show its enhanced production in engineered strains of Escherichia coli and Corynebacterium glutamicum, highlighting its importance in industrial applications like food, medicine, and animal feed (Liu et al., 2018) (Joo et al., 2017) (Wei et al., 2019).

Analytical Chemistry and Bio-sensing : L-Cysteine is used in developing bio-sensing and analytical techniques. For instance, its detection is crucial in physiological and clinical diagnoses, and novel methods for its detection are being researched (Hou et al., 2015) (Hernández-Ibáñez et al., 2016).

Proteomics and Metabolomics : L-Cysteine-13C3,15N is particularly useful in quantitative proteomic studies. It enables the analysis of cysteine-containing polypeptides in various biological samples, aiding in the understanding of protein function and interaction (Conrads et al., 2001).

Medical Research and Cancer Studies : L-Cysteine is implicated in cancer research, with studies examining how its transporters and metabolism influence tumor growth and treatment. For instance, the SLC3A1 transporter, which is involved in cysteine uptake, has been linked to breast cancer tumorigenesis (Jiang et al., 2017).

Pharmaceutical and Radiochemical Applications : In pharmaceutical research, S-functionalized cysteine derivatives have been developed as ligands for labeling bioactive molecules, showing potential in diagnostic imaging and radiotherapy (Staveren et al., 2005).

作用機序

Target of Action

L-Cysteine-13C3,15N is a labeled variant of L-Cysteine, a conditionally essential amino acid . The primary targets of L-Cysteine are the biological molecules for which it acts as a precursor. These include hydrogen sulphide (H2S), glutathione, and taurine . These molecules play crucial roles in various physiological processes.

Mode of Action

This compound interacts with its targets by serving as a building block. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins. Additionally, it is involved in the production of H2S, a gaseous signaling molecule, and glutathione, a major antioxidant in the body .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key component in the synthesis of proteins, glutathione, and taurine. It also contributes to the transsulfuration pathway, which produces H2S . These pathways have downstream effects on cellular redox status, signal transduction, and protein function.

Pharmacokinetics

The pharmacokinetics of this compound would be expected to follow that of L-Cysteine. After ingestion, L-Cysteine is absorbed in the intestines and distributed throughout the body. It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine

Result of Action

The action of this compound at the molecular and cellular levels results in a variety of effects. It contributes to protein structure and function, supports antioxidant defenses through glutathione synthesis, and influences cellular signaling via H2S production . It has also been reported to suppress ghrelin and reduce appetite in rodents and humans .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

L-Cysteine-13C3,15N, like its unlabeled counterpart, participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . The nature of these interactions often involves the thiol group (-SH) present in the this compound molecule .

Cellular Effects

This compound influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to suppress ghrelin and reduce appetite in rodents and humans .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to other biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical pathway or cellular process involved.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it serves as a precursor for the synthesis of other sulfur-containing compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Cysteine-13C3,15N involves the incorporation of 13C and 15N isotopes into the L-Cysteine molecule. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "L-Cysteine", "13C-labeled Methanol", "15N-labeled Ammonia", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled Methionine", "a. React L-Cysteine with 13C-labeled Methanol in the presence of hydrogen gas and sodium borohydride as a reducing agent.", "b. Purify the resulting product using column chromatography.", "Step 2: Synthesis of 15N-labeled Cysteine", "a. React 13C-labeled Methionine with 15N-labeled Ammonia in the presence of hydrogen gas and sodium borohydride as a reducing agent.", "b. Purify the resulting product using column chromatography.", "Step 3: Synthesis of L-Cysteine-13C3,15N", "a. React 15N-labeled Cysteine with 13C-labeled Methanol in the presence of hydrochloric acid as a catalyst.", "b. Purify the resulting product using column chromatography.", "c. Neutralize the product with sodium hydroxide and recrystallize from ethanol to obtain pure L-Cysteine-13C3,15N." ] } | |

CAS番号 |

202406-97-1 |

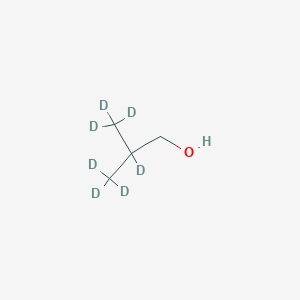

分子式 |

C3H7NO2S |

分子量 |

125.13 g/mol |

IUPAC名 |

(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

InChIキー |

XUJNEKJLAYXESH-ROQAEYOOSA-N |

異性体SMILES |

[13CH2]([13C@H]([13C](=O)O)[15NH2])S |

SMILES |

C(C(C(=O)O)N)S |

正規SMILES |

C(C(C(=O)O)N)S |

同義語 |

(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid; (R)-Cysteine-13C3,15N; 2-Amino-3-mercaptopropionic--13C3,15N Acid; Cystein; Cysteine-13C3,15N; Half-cystine-13C3,15N; L-(+)-Cysteine-13C3,15N; 3-Mercapto-L-alanine--13C3,15N; L-Cys-13C3,15N; Thioserine-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)